![molecular formula C10H14O2 B14335775 8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione CAS No. 109951-03-3](/img/structure/B14335775.png)
8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione is an organic compound with the molecular formula C10H14O2. It belongs to the class of bicyclic compounds, characterized by two fused rings. This compound is notable for its unique structure, which includes a bicyclo[3.2.1]octane framework with two ketone groups at positions 2 and 4, and two methyl groups at position 8. This structural arrangement imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione typically involves the double Michael addition of carbon nucleophiles to cyclic dienones. This method allows for the formation of the bicyclic framework with high stereochemical control. The reaction proceeds under mild conditions, often in the presence of a base such as potassium carbonate, and yields the desired product in good to excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring high purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione and its derivatives involves interactions with various molecular targets. The compound’s ketone groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The bicyclic structure also contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Bicyclo[3.2.1]octane-2,4-dione: Lacks the methyl groups at position 8, resulting in different chemical properties and reactivity.
8,8-Dimethylbicyclo[3.3.1]nonane-2,4-dione: Features a different ring size, leading to variations in stereochemistry and reactivity.
Uniqueness: 8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
109951-03-3 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
8,8-dimethylbicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C10H14O2/c1-10(2)6-3-4-7(10)9(12)5-8(6)11/h6-7H,3-5H2,1-2H3 |
InChI Key |
FKBVLCQXWQNAGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1C(=O)CC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


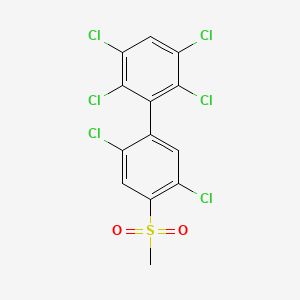
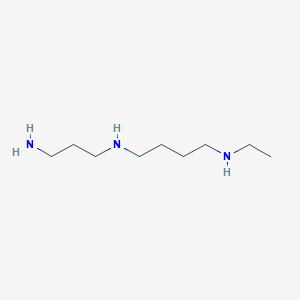


![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
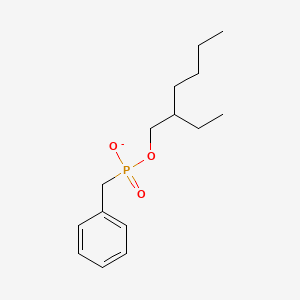
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
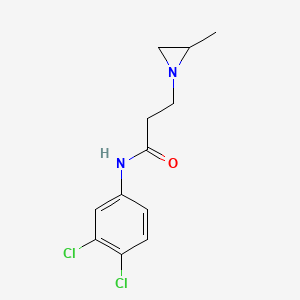
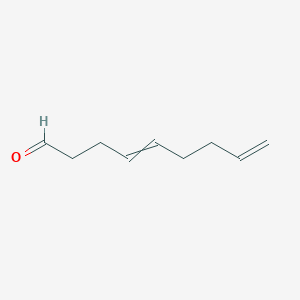
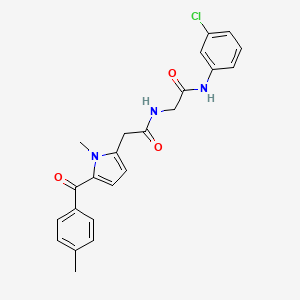

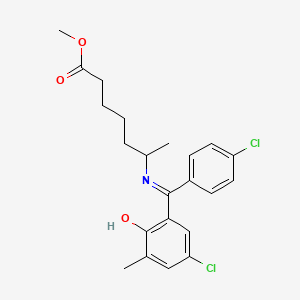
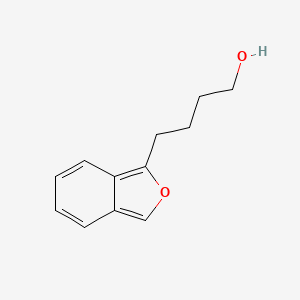
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)
